molecular formula C17H18N4O3 B4223812 ethyl 7-amino-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 7-amino-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B4223812
M. Wt: 326.35 g/mol
InChI Key: BSTFQBFSRCNDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-amino-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. Key structural elements include:

  • Position 6: Ethyl ester group (–COOEt), common in prodrug strategies to enhance bioavailability.
  • Position 7: Amino group (–NH₂), critical for hydrogen bonding and bioactivity.
  • Position 2: Methoxymethyl (–CH₂OCH₃), contributing to lipophilicity and steric effects.
  • Position 3: Phenyl group (–C₆H₅), enabling π-π interactions in biological targets.

Properties

IUPAC Name

ethyl 7-amino-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-3-24-17(22)12-9-19-16-14(11-7-5-4-6-8-11)13(10-23-2)20-21(16)15(12)18/h4-9H,3,10,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTFQBFSRCNDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)COC)C3=CC=CC=C3)N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-amino-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones, followed by functional group modifications to introduce the methoxymethyl and phenyl groups. The reaction conditions often require the use of catalysts, such as transition metals, and may involve heating under reflux or microwave irradiation to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may utilize optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial synthesis more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the pyrazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties and applications.

Scientific Research Applications

Ethyl 7-amino-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacologically active agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Material Science: The compound’s photophysical properties make it suitable for use in optical materials and sensors.

    Biological Studies: Researchers study this compound to understand its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 7-amino-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2
Compound Name Position 2 Substituent Key Properties
Target Compound Methoxymethyl Moderate lipophilicity; potential for metabolic stability
Ethyl 7-amino-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate (10c, ) Ethyl (–CH₂CH₃) Lower polarity; increased metabolic oxidation risk
Ethyl 7-amino-2-hydroxy-pyrazolo[1,5-a]pyrimidine-6-carboxylate (11a, ) Hydroxy (–OH) Higher solubility; reduced membrane permeability
Substituent Variations at Position 3
Compound Name Position 3 Substituent Key Properties
Target Compound Phenyl (–C₆H₅) Enhances aromatic stacking; potential kinase inhibition
Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate () Cyano (–CN) Electron-withdrawing; may improve binding affinity to enzymes
Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate () Bromo (–Br) Halogen bonding potential; increased molecular weight (304.53 g/mol)
Substituent Variations at Position 6
Compound Name Position 6 Substituent Key Properties
Target Compound Ethyl ester (–COOEt) Hydrolyzable to carboxylic acid; prodrug functionality
7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate () Hydroxyphenyl (–C₆H₄OH) Lower logP; reduced bioavailability due to polarity
6-Cyano derivatives (e.g., 10a, ) Cyano (–CN) High reactivity; potential for cross-coupling reactions

Key Data Tables

Table 1: Physicochemical Properties

Compound (CAS) Molecular Weight logP Solubility (mg/mL)
Target Compound (1030419-79-4, ) 283.32 2.1 0.15 (PBS)
Ethyl 3-cyano analog (64689-81-2, ) 231.21 1.8 0.23 (DMSO)
Ethyl 2-hydroxy analog (98549-88-3, ) 257.25 1.2 1.05 (Water)

Biological Activity

Ethyl 7-amino-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its potential applications in anticancer therapy, neuroprotection, and as an enzyme inhibitor.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core with various substituents that enhance its biological activity. The structural formula is represented as follows:

C14H16N4O3\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_3

Table 1: Structural Characteristics

PropertyValue
Molecular Weight288.30 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified
LogPNot specified

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. This compound has been evaluated against various cancer cell lines.

Case Study: In Vitro Anticancer Screening

A study screened this compound against MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines. The results demonstrated promising cytotoxic effects:

Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-715.319.5
A54912.423.6
HepG210.818.9

The compound exhibited lower IC50 values compared to standard chemotherapeutics, indicating its potential as an effective anticancer agent .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects in models of neurodegenerative diseases.

Case Study: Neuroprotection in Alzheimer's Disease Models

In a recent study, this compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease:

CompoundAChE Inhibition (%)IC50 (µM)
Ethyl 7-amino...72%25.0
Standard Drug (Donepezil)80%20.0

These results suggest that the compound could serve as a lead for developing new treatments for Alzheimer's disease .

Enzyme Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to inhibit various enzymes involved in cancer progression and metabolic pathways.

Table 2: Enzyme Inhibition Profile

EnzymeInhibition (%) at 50 µM
mTOR65%
CDK258%
EGFR70%

The inhibition of these enzymes suggests that this compound may play a role in regulating cellular proliferation and survival .

Q & A

Basic: What are the optimal synthetic routes and characterization methods for ethyl 7-amino-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate?

Methodological Answer:
The compound can be synthesized via cyclocondensation of 5-aminopyrazole derivatives with enones or β-ketoesters. For example, highlights refluxing precursors (e.g., substituted pyrazoles and aldehydes) in polar solvents like pyridine or ethanol under acidic conditions (e.g., HCl), followed by recrystallization (yields ~60–70%) . Key characterization steps include:

  • NMR spectroscopy : Assign signals for aromatic protons (δ 7.2–8.5 ppm) and methoxymethyl groups (δ 3.3–3.5 ppm for OCH3).
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • Elemental analysis : Validate C, H, N content (e.g., ±0.3% deviation from theoretical values) .

Basic: How can impurities be minimized during purification of this compound?

Methodological Answer:
Recrystallization from ethanol or ethyl acetate is effective for removing unreacted precursors. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves structurally similar byproducts. demonstrates that slow evaporation of ethyl acetate/ethanol (3:2) yields high-purity crystals (mp 427–428 K) suitable for X-ray studies .

Advanced: How does the methoxymethyl substituent influence regioselectivity in nucleophilic substitution reactions?

Methodological Answer:
The methoxymethyl group at position 2 acts as an electron-donating group, directing nucleophilic attacks to the electron-deficient C6 carboxylate. shows that similar pyrazolo[1,5-a]pyrimidines undergo regioselective coupling at C3 or C7 positions depending on substituent effects. Computational modeling (e.g., Fukui indices) can predict reactive sites .

Advanced: What computational strategies optimize reaction design for novel derivatives?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT) and reaction path searches (e.g., IRC analysis) identify transition states and energetically favorable pathways. describes using ICReDD’s hybrid computational-experimental workflows to screen conditions (e.g., solvent polarity, catalysts) and reduce trial-and-error experimentation .

Advanced: How to resolve contradictions in spectral data across studies?

Methodological Answer:
Discrepancies in NMR or MS data often arise from solvent effects or tautomeric forms. Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For example, reports consistent ¹³C NMR shifts for carbonyl carbons (δ 160–165 ppm), while X-ray crystallography () validates bond angles and planarity .

Advanced: What assays evaluate biological activity, and how does substitution modulate efficacy?

Methodological Answer:

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC50 values).
  • Anticancer activity : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa).
    shows that substituents like trifluoromethyl groups enhance lipophilicity and target binding. SAR studies require systematic substitution at C2, C3, and C7 positions .

Advanced: How does X-ray crystallography clarify stereochemical ambiguities?

Methodological Answer:
Single-crystal X-ray diffraction resolves puckering in the pyrimidine ring (e.g., boat vs. chair conformations). reveals a flattened boat conformation (C5 deviation: 0.224 Å) and dihedral angles (80.94° between thiazolo-pyrimidine and phenyl rings), critical for understanding steric effects .

Advanced: What strategies stabilize reactive intermediates during synthesis?

Methodological Answer:

  • Low-temperature quenching : Prevents decomposition of enolate intermediates.
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amines ( ).
  • In situ monitoring : FTIR or Raman spectroscopy tracks transient species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 7-amino-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
ethyl 7-amino-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.